

Technical Guide: Physical and Chemical Properties of 3-MCPD

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Compound of Interest

Compound Name: 3,3-Dichloro-1,2-propanediol

CAS No.: 58366-72-6

Cat. No.: B15398086

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Executive Summary

3-monochloropropane-1,2-diol (3-MCPD) represents a critical intersection between industrial chemistry, food toxicology, and analytical science. Originally identified as a contaminant in acid-hydrolyzed vegetable proteins (acid-HVP), its relevance has expanded into drug development due to its chiral nature, metabolic reactivity, and historical investigation as a chemosterilant (α -chlorohydrin).

For researchers and drug developers, understanding 3-MCPD goes beyond compliance; it requires mastering its amphiphilic behavior, its bidirectional reactivity with epoxides (glycidol), and its metabolic bioactivation via oxidative pathways. This guide provides a rigorous examination of 3-MCPD's physicochemical architecture, metabolic fate, and precise analytical quantification.

Chemical Identity & Physicochemical Profile[1][2][3][4][5]

3-MCPD is a glycerol derivative where a primary hydroxyl group is substituted by a chlorine atom.[1][2] It possesses a single chiral center at the C2 position, existing as (R)- and (S)-enantiomers. While food contaminants are typically racemic, stereochemistry significantly influences toxicity, with the (R)-isomer often exhibiting higher nephrotoxicity.

Table 1: Physicochemical Constants

Property	Value	Context/Implication
IUPAC Name	3-chloropropane-1,2-diol	
CAS Number	96-24-2	
Molecular Formula	C ₃ H ₇ ClO ₂	
Molecular Weight	110.54 g/mol	Low molecular weight facilitates blood-brain barrier crossing.[1]
Physical State	Colorless, viscous liquid	Hygroscopic tendency requires desiccation during storage.
Boiling Point	213 °C (Decomposes)	High thermal stability until decomposition; co-elutes with high boilers if not derivatized.
Melting Point	-40 °C	Remains liquid under standard cold storage.
Density	1.32 g/cm ³ (20 °C)	Denser than water; sinks in aqueous biphasic extractions.
LogP (Octanol/Water)	-0.85	Hydrophilic. Poorly retained on C18 columns; requires derivatization or polar stationary phases.
Solubility	Water, Ethanol, Acetone, Ether	Amphiphilic nature complicates extraction from lipid-rich matrices.
pKa	~13.5 (Hydroxyl)	Weakly acidic; remains neutral at physiological pH.

Chemical Reactivity & Formation Mechanisms[6]

Understanding the formation of 3-MCPD is essential for controlling its presence in lipid-based excipients or API synthesis. The molecule is not static; it exists in a dynamic equilibrium with Glycidol (2,3-epoxy-1-propanol) and its esterified forms.

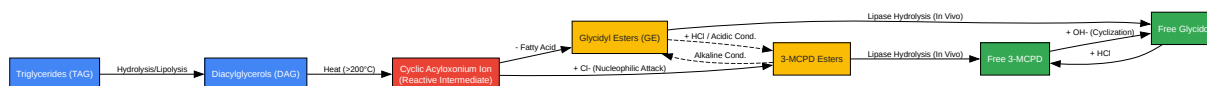
The Cyclic Acyloxonium Mechanism

In lipid systems (e.g., drug formulations using refined oils), 3-MCPD esters form via the cyclic acyloxonium ion intermediate. This occurs when diacylglycerols (DAGs) are heated (>200°C) in the presence of chloride ions.[3]

- Thermal Stress: DAGs eliminate a fatty acid to form a cyclic acyloxonium ion.
- Nucleophilic Attack: Chloride ions () attack the ring, opening it to form 3-MCPD diesters.
- Epoxide Formation: In the absence of chloride, the ring opens to form Glycidyl Esters (GEs).

This bidirectional conversion is critical: Glycidol can convert to 3-MCPD under acidic conditions, and 3-MCPD can cyclize to Glycidol under alkaline conditions.

Visualization: Formation & Interconversion Pathways



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Caption: Mechanistic pathway showing the thermal formation of 3-MCPD esters via acyloxonium ions and the pH-dependent interconversion with Glycidol.

Toxicokinetics & Metabolic Fate

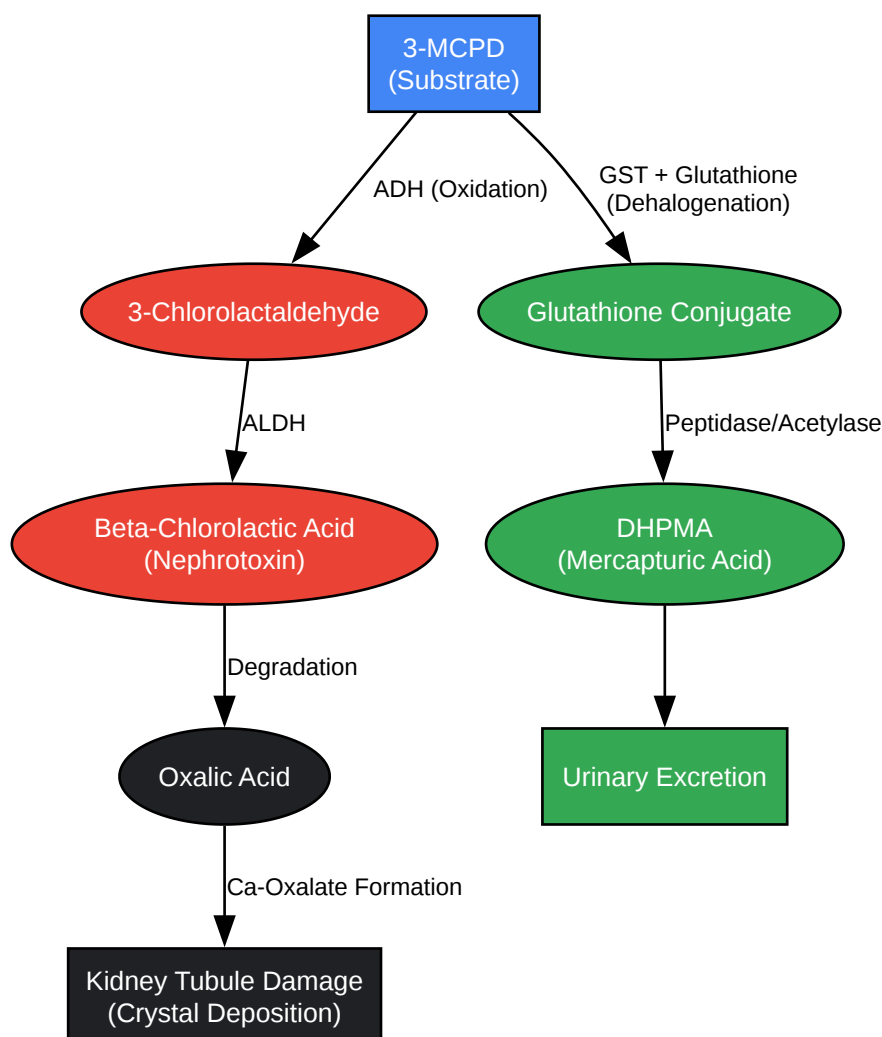
For drug development professionals, the metabolic activation of 3-MCPD is the primary safety concern. 3-MCPD acts as a pro-toxicant, where its oxidative metabolites drive nephrotoxicity.[4]

Bioactivation vs. Detoxification

- Oxidative Pathway (Bioactivation): Alcohol dehydrogenase (ADH) oxidizes 3-MCPD to 3-chlorolactaldehyde, which is further oxidized to

-chlorolactic acid. This metabolite inhibits glycolysis enzymes (GAPDH) and degrades into Oxalic Acid, leading to calcium oxalate crystal deposition in kidneys (nephrotoxicity).
- Conjugation Pathway (Detoxification): Glutathione S-transferase (GST) conjugates 3-MCPD, displacing the chlorine atom to form S-(2,3-dihydroxypropyl)cysteine, eventually excreted as mercapturic acid.

Visualization: Metabolic Pathways[10][11][12]



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Caption: Divergent metabolic fate of 3-MCPD: Oxidative bioactivation leading to nephrotoxicity vs. Glutathione conjugation leading to safe excretion.

Analytical Methodology: A Self-Validating Protocol

Quantifying 3-MCPD requires overcoming its low volatility and high polarity. Direct GC analysis is impossible. The industry standard (AOCS Cd 29b-13) utilizes Phenylboronic Acid (PBA) derivatization to "lock" the diol moiety into a non-polar, volatile cyclic boronate ester.

Protocol: GC-MS Quantification via PBA Derivatization

Objective: Quantify 3-MCPD and Glycidol (as 3-MBPD) in lipid matrices. Principle: Alkaline transesterification releases free 3-MCPD. In situ derivatization with PBA creates a volatile

derivative detectable by GC-MS (SIM mode).

Reagents & Standards

- Internal Standard (ISTD): 3-MCPD-d5 (Deuterated).
- Derivatizing Agent: Phenylboronic Acid (PBA) saturated in diethyl ether.
- Reaction Medium: Sodium methoxide (NaOMe) in methanol.

Step-by-Step Workflow

- Sample Preparation & Spiking (The Control Step)
 - Weigh 100 mg of lipid sample into a glass tube.[5]
 - Add 20 μ L of ISTD (3-MCPD-d5). Why: The ISTD compensates for recovery losses and matrix effects during the entire extraction process.
 - Dissolve in 1 mL t-Butyl Methyl Ether (MTBE).
- Alkaline Transesterification (The Release)
 - Add 200 μ L NaOMe/MeOH solution.
 - Incubate at -22°C for 16 hours (or Room Temp for short duration if using "3-in-1" compensation method).
 - Critical Control: Low temperature prevents the artifactual conversion of 3-MCPD into Glycerol during hydrolysis.
- Neutralization & Salting Out
 - Add acidified NaCl solution to stop the reaction.
 - Add n-Hexane to remove fatty acid methyl esters (FAMES).
 - Discard the organic (top) layer. Why: 3-MCPD is hydrophilic and remains in the aqueous phase; FAMES are lipophilic and removed.

- Derivatization (The Lock)
 - To the aqueous phase, add 200 μ L PBA solution.
 - Vortex and sonicate for 5 minutes.
 - Mechanism:[1][6][7] PBA reacts with the 1,2-diol of 3-MCPD to form 4-chloromethyl-2-phenyl-1,3,2-dioxaborolane.
- Extraction & Analysis
 - Extract the derivative into n-Hexane.[5]
 - Inject 1 μ L into GC-MS (SIM Mode).
 - Target Ions: m/z 147 (Quant), 196 (Qual) for 3-MCPD-PBA; m/z 150 for d5-ISTD.

Self-Validation Checkpoints

- ISTD Recovery: If d5-3-MCPD recovery is <60%, the extraction failed (likely phase separation issue).
- Ion Ratios: The ratio of m/z 196/147 must match the reference standard within $\pm 20\%$.

Regulatory & Safety Context

- Tolerable Daily Intake (TDI): The European Food Safety Authority (EFSA) established a group TDI of 2.0 μ g/kg body weight for 3-MCPD and its esters.[4]
- Carcinogenicity: Classified as Group 2B (Possibly Carcinogenic) by IARC.[1] The mechanism is believed to be non-genotoxic (threshold-based) via sustained cytotoxicity and hyperplasia in the kidney.
- Pharmaceutical Limits: In drug development, 3-MCPD is treated as a mutagenic impurity (Class 2 solvent or specific impurity) requiring control strategies if used in synthesis or present in excipients (e.g., glycerol, polysorbates).

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